Benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Structural Taxonomy and Nomenclature
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound possesses the molecular formula C19H16N6O4 with a calculated molecular weight of 392.4 grams per mole. The structural foundation consists of a fused tetrazolo[1,5-a]pyrimidine bicyclic core, where the tetrazole ring (containing four nitrogen atoms in a five-membered ring) is fused to a pyrimidine ring (containing two nitrogen atoms in a six-membered ring) through the 1,5-positions of the tetrazole and the a-position of the pyrimidine. This specific fusion pattern creates a rigid bicyclic framework that serves as the structural backbone for the entire molecule.
The substituent pattern on this bicyclic core demonstrates careful positioning of functional groups that contribute to the compound's overall properties. At position 5 of the pyrimidine ring, a methyl group provides hydrophobic character and potential steric interactions. Position 7 bears a 3-nitrophenyl substituent, where the nitro group at the meta position of the phenyl ring introduces electron-withdrawing properties and potential for hydrogen bonding interactions. The carboxylate functionality at position 6 exists as a benzyl ester, providing both ester reactivity and additional aromatic character through the benzyl group. The dihydro designation indicates partial saturation of the bicyclic system, specifically referring to the presence of hydrogen atoms at positions 4 and 7 of the pyrimidine ring.
| Structural Component | Position | Chemical Nature | Molecular Contribution |
|---|---|---|---|
| Tetrazole ring | Fused 1,5-a | Nitrogen-rich heterocycle | C2N4 fragment |
| Pyrimidine ring | Core structure | Partially saturated | C4H4N2 framework |
| Methyl group | Position 5 | Alkyl substituent | CH3 addition |
| Nitrophenyl group | Position 7 | Aromatic electron-withdrawing | C6H4NO2 moiety |
| Benzyl ester | Position 6 | Aromatic ester | C8H7O2 functionality |
The stereochemistry of the compound involves considerations of the configuration at position 7, where the nitrophenyl substituent attachment creates a stereogenic center. The crystal structure analysis of related compounds in this class has revealed specific conformational preferences, with the pyrimidine ring typically adopting a flattened boat conformation that minimizes steric interactions between substituents. Intermolecular hydrogen bonding patterns observed in crystallographic studies of similar derivatives suggest that the nitro group and the tetrazole nitrogen atoms participate in extended network formation, contributing to solid-state stability and potential biological recognition patterns.
Historical Context in Heterocyclic Chemistry
The development of this compound exists within the broader historical context of heterocyclic chemistry, which has its origins in the early nineteenth century. According to historical documentation, the field of heterocyclic chemistry began in the 1800s with several notable developments that laid the foundation for modern synthetic approaches. The earliest heterocyclic compounds were discovered through isolation from natural sources, with alloxan being identified from uric acid by Brugnatelli in 1818, marking one of the first systematic studies of nitrogen-containing heterocycles.
The evolution toward complex fused ring systems like tetrazolo[1,5-a]pyrimidines required the convergence of several synthetic methodologies developed throughout the twentieth century. Pyrimidine chemistry itself has considerable chemical significance and biological importance, as pyrimidines serve as building blocks for many natural compounds including vitamins, lipopolysaccharides, and antibiotics. The tetrazole ring system, characterized by its four nitrogen atoms in a five-membered ring, emerged as a pharmacologically important heterocycle due to its ability to mimic carboxylic acid functionality while providing enhanced metabolic stability.
The specific synthesis of tetrazolo[1,5-a]pyrimidine derivatives gained momentum through the development of multicomponent reaction strategies. The synthesis of tetrazolo[1,5-a]pyrimidines and related compounds has been accomplished through various approaches, with reaction of 5-aminotetrazole with fluorinated 1,3-diketones representing one of the early systematic approaches. These investigations revealed that in acetic acid medium, specific tetrazolo[1,5-a]pyrimidine products are mainly formed, while in absolute ethanol, mixtures of products including ketoamino derivatives are obtained. This selectivity demonstrated the crucial role of reaction conditions in controlling the formation of specific regioisomers and tautomers.
The advancement of synthetic methodologies has enabled the preparation of increasingly complex derivatives, including those with multiple aromatic substituents and ester functionalities. The use of multicomponent reactions has become particularly important, as demonstrated by three-component reactions involving N,N′-(sulfonylbis(1,4-phenylene))bis(3-oxobutanamide), aldehydes, and 1H-tetrazol-5-amine to afford tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives. These synthetic advances have made possible the preparation of compounds like this compound with precise control over substitution patterns and stereochemistry.
Position Within Tetrazolo[1,5-a]Pyrimidine Derivatives
This compound occupies a distinctive position within the broader family of tetrazolo[1,5-a]pyrimidine derivatives, representing a specific combination of structural features that distinguish it from other members of this chemical class. The tetrazolo[1,5-a]pyrimidine scaffold itself has demonstrated considerable versatility in accommodating various substituent patterns, with research documenting the synthesis and characterization of numerous derivatives bearing different aromatic, aliphatic, and functional group modifications.
Within this chemical family, the presence of the benzyl ester functionality at position 6 places this compound among the carboxylate derivatives, which have shown particular promise in biological applications. Related compounds such as ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate have been synthesized using Biginelli reaction conditions, demonstrating the general applicability of multicomponent approaches to this structural class. The systematic variation of ester groups from methyl to ethyl to benzyl allows for modulation of lipophilicity and potential biological activity, with the benzyl ester providing intermediate polarity characteristics compared to simpler alkyl esters.
The 3-nitrophenyl substituent at position 7 represents an important variation from other documented derivatives in this series. Comparative analysis with related compounds reveals that position 7 has accommodated a wide range of aromatic substituents, including 4-methoxyphenyl groups, 4-nitrophenyl groups, and various dichlorophenyl derivatives. The meta-nitro substitution pattern in the target compound provides distinct electronic properties compared to para-nitro derivatives, potentially influencing both chemical reactivity and biological recognition patterns. Research has demonstrated that compounds with nitrophenyl substituents, such as N,N′-(sulfonylbis(1,4-phenylene))bis(5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide), can be successfully synthesized and characterized using nuclear magnetic resonance spectroscopy.
The biological activity profile of tetrazolo[1,5-a]pyrimidine derivatives has established this chemical class as particularly noteworthy for antimicrobial and antioxidant properties. Tetrazolo[1,5-a]pyrimidines and their partially hydrogenated derivatives have been reported to possess anticancer, antimicrobial, and antioxidant activities, and to act as inhibitors of hepatitis B virus. The dihydro derivatives, including the target compound, belong to a special category of dihydropyrimidines due to the strong electron-withdrawing properties of the tetrazole ring, which influences their tautomeric behavior and intramolecular transformations. The synthesis of low-molecular-mass derivatives has been pursued specifically to comply with Lipinski rules for orally active drugs, which require molecular masses lower than 500 daltons. At 392.4 grams per mole, this compound satisfies this criterion while maintaining the structural complexity necessary for potential biological activity.
Properties
IUPAC Name |
benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-12-16(18(26)29-11-13-6-3-2-4-7-13)17(24-19(20-12)21-22-23-24)14-8-5-9-15(10-14)25(27)28/h2-10,17H,11H2,1H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNKMDCOXDUDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.
- Molecular Formula: C19H17N7O4
- Molecular Weight: 407.4 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and nitriles.
- Introduction of Substituents: The nitrophenyl and benzyl groups are introduced via electrophilic aromatic substitution.
- Carboxylation: The final step involves the introduction of the carboxylate group to complete the structure.
Antimicrobial Activity
Research has indicated that derivatives of tetrazolo[1,5-a]pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that certain derivatives showed effective inhibition against various bacterial strains, suggesting that the nitrophenyl substituent may enhance this activity through specific interactions with microbial enzymes .
Anticancer Potential
Recent investigations have focused on the anticancer potential of related compounds. For instance, studies on similar tetrazolo derivatives demonstrated cytotoxic effects against cancer cell lines, indicating that modifications in the molecular structure can influence biological activity. The presence of the nitrophenyl group is believed to play a crucial role in enhancing these effects .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking enzymatic activity.
- Receptor Modulation: It may also interact with various receptors in cellular pathways, potentially modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Key Properties
Preparation Methods
Standard Protocol
A representative procedure involves heating equimolar quantities of 3-nitrobenzaldehyde (10 mmol), benzyl acetoacetate (10 mmol), and 5-aminotetrazole (10 mmol) in a mixed solvent system of propane-1,2-diol (7.5 mL) and water (2 mL) at 120°C for 12 hours. Post-reaction, the mixture is diluted with 50 mL water, stirred, and filtered to isolate the crude product. Recrystallization from methanol/DMF (1:1) yields pure crystals.
Key Variables:
-
Solvent: Polar aprotic solvents (DMF, propane-1,2-diol) enhance cyclocondensation.
-
Catalyst: Acidic or nanocatalysts (e.g., Fe3O4@SiO2-(PP)(HSO4)2) improve yields to >85% under solvent-free conditions.
Catalytic Methods and Yield Optimization
Nanocatalyst-Assisted Synthesis
Fe3O4@SiO2-(PP)(HSO4)2, a magnetic nanocatalyst, enables efficient synthesis under solvent-free conditions. A mixture of 3-nitrobenzaldehyde (1.2 equiv), benzyl acetoacetate (1.0 equiv), and 5-aminotetrazole (1.0 equiv) with 10 mol% catalyst at 100°C for 1.5 hours achieves 89% yield. The catalyst is recoverable via magnetic separation and reused for five cycles without significant activity loss.
Solvent-Free Microwave Irradiation
Microwave-assisted synthesis reduces reaction time to 15–20 minutes. Combining reactants with 5 mol% p-toluenesulfonic acid (PTSA) under microwave irradiation (300 W, 100°C) delivers the product in 82% yield.
Structural Confirmation and Analytical Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the bicyclic structure. The tetrazolo[1,5-a]pyrimidine core adopts a boat conformation, with the 3-nitrophenyl group at C7 and benzyl ester at C6. Key bond lengths include:
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6): δ 8.41 (s, 1H, ArH), 7.98–7.34 (m, 8H, ArH), 5.22 (s, 2H, CH2Ph), 3.11 (q, J = 6.8 Hz, 1H, CH), 2.42 (s, 3H, CH3).
-
IR (KBr): 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2), 1340 cm⁻¹ (C–N).
Comparative Analysis of Synthetic Routes
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation between 3-nitrobenzaldehyde and benzyl acetoacetate, forming an α,β-unsaturated ketone intermediate. Subsequent Michael addition by 5-aminotetrazole followed by cyclodehydration yields the tetrazolopyrimidine core. The nitro group’s electron-withdrawing effect facilitates imine formation, while the benzyl ester stabilizes the enolate intermediate.
Challenges and Solutions
Q & A
Q. What are the established synthetic routes for this compound, and what catalysts optimize its preparation?
The compound is typically synthesized via a three-component Biginelli-like reaction involving tetrazol-5-amine, 3-nitrobenzaldehyde, and a 1,3-dicarbonyl precursor (e.g., benzyl acetoacetate). Key methods include:
- Solvent-free conditions : Heating reagents to 160°C without solvents or catalysts yields the product regioselectively (72–85% yields) .
- Acid catalysis : Sulfamic acid efficiently catalyzes the reaction under mild, solvent-free conditions, improving eco-friendliness and reducing purification steps .
- Magnetic nanoparticle catalysts : Fe3O4@SiO2-immobilized sulfonic acids enhance yields (up to 92%) and enable catalyst recycling .
Q. What spectroscopic methods are critical for structural confirmation?
Post-synthesis characterization relies on:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ ~2.42 ppm (C5-CH3), δ ~6.8–8.4 ppm (aromatic protons from the 3-nitrophenyl group), and δ ~160–165 ppm (ester carbonyl) .
- X-ray crystallography : Resolves ambiguities in regiochemistry and confirms the 4,7-dihydrotetrazolo[1,5-a]pyrimidine core. For example, C–H···N hydrogen bonding patterns validate the bicyclic framework .
- Elemental analysis : Matches calculated vs. observed C, H, N, and S content (e.g., C: 52.94% vs. 52.88% observed) .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity and reaction outcomes?
Substituents on the aryl aldehyde significantly impact reaction kinetics and regiochemistry:
- Electron-withdrawing groups (e.g., -NO2) : Slow reaction rates but improve yields (e.g., 3-nitrophenyl derivatives achieve >85% yields) due to enhanced electrophilicity of the aldehyde .
- Electron-donating groups (e.g., -OCH3) : Accelerate condensation but reduce yields (≤70%) by promoting side reactions .
- Regioselectivity control : Ionic liquid or acidic conditions favor 5- or 7-substitution patterns, as seen in analogous triazolopyrimidines .
Q. What strategies resolve structural ambiguities when NMR data suggests isomerism?
Ambiguities arise from tautomerism or stereoisomerism in dihydrotetrazolo[1,5-a]pyrimidines. Methodological solutions include:
- 2D NMR (COSY, NOESY) : Differentiates between NH and CH2 protons in diastereomeric mixtures .
- X-ray crystallography : Definitively assigns regiochemistry, as seen in ethyl 5-methyl-7-(4-(phenylthio)phenyl) derivatives .
- Variable-temperature NMR : Identifies dynamic equilibria, such as keto-enol tautomerism in related 1,3-dicarbonyl intermediates .
Q. How can contradictory data between computational predictions and experimental results be reconciled?
Discrepancies between DFT-optimized structures and crystallographic data often arise from intermolecular interactions (e.g., hydrogen bonding, π-stacking). Strategies include:
Q. What methodological refinements improve yields in scaled-up synthesis?
Optimization strategies for large-scale preparation involve:
- Catalyst screening : Immobilized Brønsted acids (e.g., [PTPSA@SiO2–Fe3O4]) enhance recyclability and reduce waste .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining regioselectivity .
- Solvent selection : Ethanol or water minimizes byproduct formation compared to polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
